4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol
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Overview
Description
4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzene, featuring both hydrazinyl and hydroxypropyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol typically involves the reaction of a benzene derivative with hydrazine and a hydroxypropylating agent. One common method includes the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as catechol (benzene-1,2-diol).
Hydrazination: The benzene derivative is reacted with hydrazine under controlled conditions to introduce the hydrazinyl group.
Hydroxypropylation: The intermediate product is then reacted with a hydroxypropylating agent, such as propylene oxide, to introduce the hydroxypropyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): A precursor in the synthesis of 4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol.
Hydroquinone (benzene-1,4-diol): Another dihydroxybenzene derivative with different substitution patterns.
Resorcinol (benzene-1,3-diol): A dihydroxybenzene isomer with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both hydrazinyl and hydroxypropyl groups, which confer specific chemical reactivity and potential biological activity not found in its simpler analogs.
Properties
CAS No. |
350603-35-9 |
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Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(2-hydrazinyl-2-hydroxypropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H14N2O3/c1-9(14,11-10)5-6-2-3-7(12)8(13)4-6/h2-4,11-14H,5,10H2,1H3 |
InChI Key |
QPXJVUUFQHMFFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(NN)O |
Origin of Product |
United States |
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